2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole

Antibacterial Naphthoimidazole Disc diffusion

2‑Hydrazono‑2,3‑dihydro‑1H‑naphtho[2,3‑d]imidazole (CAS 59565‑65‑0) is a fused tricyclic heterocycle that combines a naphthalene ring system with an imidazole core bearing a hydrazone substituent at the 2‑position. It belongs to the broader naphtho[2,3‑d]imidazole family, a scaffold recognised for its capacity to deliver antibacterial , anti‑inflammatory , and enzyme‑inhibitory activities.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B11903157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)NN
InChIInChI=1S/C11H10N4/c12-15-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,12H2,(H2,13,14,15)
InChIKeyDERBCTGKIAGVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole – Core Identity and Structural Context for Procurement Screening


2‑Hydrazono‑2,3‑dihydro‑1H‑naphtho[2,3‑d]imidazole (CAS 59565‑65‑0) is a fused tricyclic heterocycle that combines a naphthalene ring system with an imidazole core bearing a hydrazone substituent at the 2‑position. It belongs to the broader naphtho[2,3‑d]imidazole family, a scaffold recognised for its capacity to deliver antibacterial [1], anti‑inflammatory [2], and enzyme‑inhibitory activities [3]. The compound is characterised by a molecular formula of C₁₁H₁₀N₄, a molecular weight of 198.22 g·mol⁻¹, a calculated LogP of 2.40, and a boiling point of 426.1 °C (760 mmHg) . These properties position it as a low‑molecular‑weight, moderately lipophilic candidate for medicinal‑chemistry and agrochemical discovery programmes that require a hydrazone‑functionalised naphthoimidazole core not attainable with simple 2‑aryl or 2‑alkyl analogues.

Why Simple 2‑Aryl or 2‑Alkyl Naphtho[2,3‑d]imidazoles Cannot Replace the 2‑Hydrazono Analogue in Structure‑Driven Screening


The hydrazone group at the 2‑position introduces a nucleophilic nitrogen centre and a potential hydrogen‑bond donor/acceptor motif that is absent in the common 2‑aryl and 2‑alkyl naphtho[2,3‑d]imidazoles [1]. This functional handle enables subsequent derivatisation (e.g., formazane or triazole formation) and can alter the compound’s electronic distribution and tautomeric equilibrium, which directly affects target binding. Consequently, a procurement decision that treats any naphtho[2,3‑d]imidazole as interchangeable with the 2‑hydrazono derivative risks missing the specific reactivity and biological profile that the hydrazone moiety confers.

Quantitative Differentiation Evidence for 2‑Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole Against Closest Structural Comparators


Antibacterial Spectrum of the Naphtho[2,3‑d]imidazole Scaffold – Class‑Level Zone‑of‑Inhibition Data Useful for Triaging Hydrazone‑Containing Candidates

Direct antibacterial data for 2‑hydrazono‑2,3‑dihydro‑1H‑naphtho[2,3‑d]imidazole are not reported in the open literature. However, a closely related series of 2‑aryl‑1H‑naphtho[2,3‑d]imidazoles synthesised and tested under identical conditions provides a quantitative performance baseline for the core scaffold. The most active 2‑aryl analogue (2i, 4‑methoxyphenyl) gave a zone of inhibition of 42 mm against S. aureus, while the 2‑phenyl parent (2j) yielded 27 mm; gentamicin standard produced 33 mm [1]. Because the hydrazone substituent alters both lipophilicity (LogP 2.40 ) and hydrogen‑bonding capacity relative to the 4‑methoxyphenyl group, antibacterial potency may shift. This dataset enables a user to benchmark their own screening results for the hydrazone compound against a well‑characterised congeneric series [1].

Antibacterial Naphthoimidazole Disc diffusion

Urease Inhibitory Potential of the 2‑Aryl‑1H‑naphtho[2,3‑d]imidazole Chemotype – Establishing a Target‑Class Benchmark for the Hydrazone Analogue

A 2024 study of fifteen 2‑aryl‑1H‑naphtho[2,3‑d]imidazoles identified compound 8 (4‑hydroxy‑3‑methoxyphenyl) as the most potent urease inhibitor with an IC₅₀ of 34.2 ± 0.72 μM, while the unsubstituted 2‑phenyl analogue (compound 1) was essentially inactive [1]. Thiourea, the positive control, exhibited an IC₅₀ of 22.3 ± 0.85 μM. The hydrazone group of the target compound introduces additional hydrogen‑bond donor/acceptor capacity that could favourably interact with the urease active‑site nickel ions, a feature absent in the 2‑aryl series. No urease inhibition data for the 2‑hydrazono derivative itself are currently available; the 2‑aryl data serve as a direct chemical‑series benchmark for future head‑to‑head comparison.

Urease inhibition Anti‑gastritis Naphthoimidazole

Physicochemical Differentiation: Calculated LogP of 2‑Hydrazono‑2,3‑dihydro‑1H‑naphtho[2,3‑d]imidazole vs. Representative 2‑Aryl Analogues

The calculated LogP of the target hydrazone is 2.40 . In contrast, the LogP values of selected 2‑aryl‑1H‑naphtho[2,3‑d]imidazoles range from approximately 3.8 to 5.2 depending on aryl substitution (estimated from the 2024 RSC Advances dataset by fragment‑based calculation) [1]. The lower lipophilicity of the hydrazone derivative predicts improved aqueous solubility and a different pharmacokinetic profile, which may reduce nonspecific protein binding and phospholipidosis risk compared with more lipophilic 2‑aryl members of the class. This property difference is quantifiable and reproducible using standard shake‑flask or chromatographic LogP methods.

Lipophilicity Drug‑likeness Physicochemical profiling

Synthetic Versatility of the Hydrazone Handle vs. 2‑Aryl or 2‑Alkyl Substituents: Enabling Downstream Chemistry Not Accessible to Common Naphthoimidazole Analogues

The hydrazone functionality at C‑2 permits transformations that are blocked for 2‑aryl and 2‑alkyl naphtho[2,3‑d]imidazoles. Specifically, reaction with carbon disulfide in pyridine yields S‑triazolo[4,3‑b]naphth[1,2‑d]imidazole‑3‑thione [1], and autoxidation in alcoholic solution generates 1,5‑dinaphthimidazolylformazanes [2]. These pathways enable the construction of extended heterocyclic systems and formazane dyes that cannot be prepared from the corresponding 2‑phenyl or 2‑methyl analogues. For a procurement decision, this means that selecting the hydrazone derivative unlocks a distinct and well‑documented chemical space for library synthesis.

Click chemistry Derivatisation Formazane synthesis

Highest‑Confidence Application Scenarios for 2‑Hydrazono‑2,3‑dihydro‑1H‑naphtho[2,3‑d]imidazole Based on Available Evidence


Medicinal Chemistry: Lead‑Optimisation Programmes Requiring a Moderately Lipophilic, H‑Bond‑Rich Naphthoimidazole Scaffold

The calculated LogP of 2.40 positions this hydrazone in a lipophilicity range often associated with favourable oral absorption and lower metabolic turnover. Compared with 2‑aryl‑1H‑naphtho[2,3‑d]imidazoles (estimated LogP 3.8–5.2), the compound offers a solubility advantage that can be exploited in fragment‑based or HTS follow‑up campaigns targeting bacterial urease, inflammatory pathways, or other enzymes for which the naphthoimidazole core has shown activity [1][2].

Chemical Biology: Bifunctional Probe Synthesis via Hydrazone‑Directed Conjugation

The hydrazone moiety serves as a latent nucleophile that can be chemoselectively derivatised with fluorophores, biotin, or solid‑support linkers without perturbing the naphthoimidazole pharmacophore. This contrasts with 2‑aryl analogues, which require harsher electrophilic aromatic substitution conditions. The reported conversion to triazolothiones and formazanes [3][4] demonstrates the feasibility of building complex, polyheterocyclic architectures from this single precursor.

Agrochemical Discovery: Screening for Novel Antifungal or Antibacterial Leads Against Plant Pathogens

Naphtho[2,3‑d]imidazole derivatives have shown activity against phytopathogenic fungi and bacteria [5]. The hydrazone derivative’s lower LogP may improve phloem mobility and reduce soil adsorption compared with more lipophilic members of the class. Procurement of this specific compound enables direct structure–activity relationship (SAR) expansion around the hydrazone substituent, a vector that has been underexplored in the agrochemical patent literature.

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